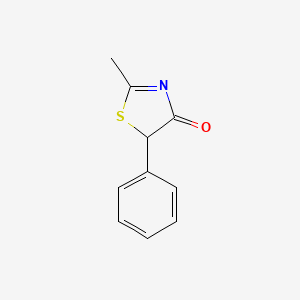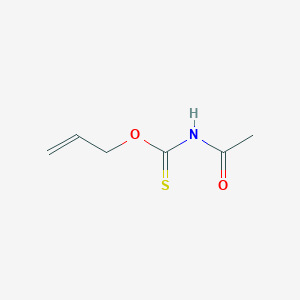![molecular formula C17H28N2O2 B14299297 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol CAS No. 113816-90-3](/img/no-structure.png)
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aniline group, a pyrrolidine ring, and a propoxy linkage, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol typically involves multiple steps, including the formation of the aniline and pyrrolidine intermediates, followed by their coupling through a propoxy linkage. Common synthetic routes may involve:
Formation of Aniline Intermediate: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline.
Formation of Pyrrolidine Intermediate: Pyrrolidine can be synthesized through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The aniline and pyrrolidine intermediates are coupled using a propoxy linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Pyrrolidin-1-yl)propoxy]aniline
- 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid
- 3-[3-(Pyrrolidin-1-yl)propoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
113816-90-3 |
|---|---|
Formule moléculaire |
C17H28N2O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-(3-anilino-2-pyrrolidin-1-ylpropoxy)-2-methylpropan-2-ol |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,20)14-21-13-16(19-10-6-7-11-19)12-18-15-8-4-3-5-9-15/h3-5,8-9,16,18,20H,6-7,10-14H2,1-2H3 |
Clé InChI |
JUMMJUNSHOMKJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC(CNC1=CC=CC=C1)N2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)




![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)


